

Preclinical Development of Cyclopropavir for Human Cytomegalovirus (HCMV) Infections: A Technical Guide

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Compound of Interest

Compound Name: Cyclopropavir

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Introduction

Human cytomegalovirus (HCMV), a ubiquitous betaherpesvirus, is a leading cause of morbidity and mortality in immunocompromised individuals, including transplant recipients and those with HIV.[1][2] Congenital HCMV infection is also a major cause of birth defects.[1][3] Current antiviral therapies for HCMV, such as ganciclovir (GCV) and its prodrug valganciclovir, are often limited by toxicity and the emergence of drug-resistant viral strains.[3] This necessitates the development of novel anti-HCMV agents with improved efficacy and safety profiles.

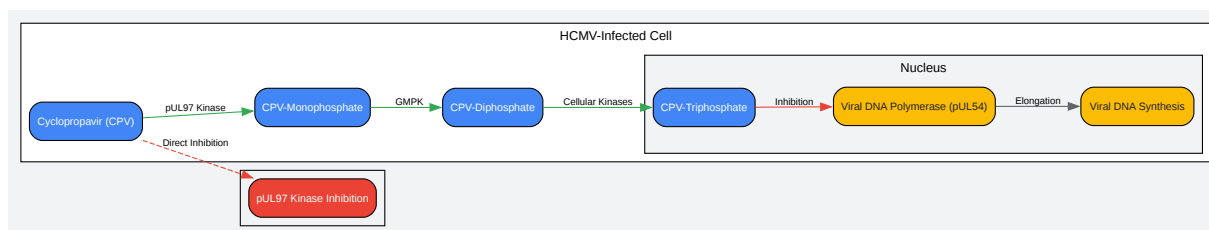
Cyclopropavir (CPV), also known as Filociclovir (FCV) or MBX-400, is a methylenecyclopropane nucleoside analog that has shown significant promise in preclinical studies as a potent and selective inhibitor of HCMV replication. This technical guide provides a comprehensive overview of the preclinical development of **Cyclopropavir**, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, toxicology, and resistance profile.

Mechanism of Action

Cyclopropavir exerts its anti-HCMV activity through a dual mechanism that targets both viral DNA synthesis and the function of the viral UL97 protein kinase. This dual action contributes to its high potency against HCMV.

Similar to ganciclovir, **Cyclopropavir** is a prodrug that requires intracellular phosphorylation to its active triphosphate form. The initial and rate-limiting step is the monophosphorylation of **Cyclopropavir** by the HCMV-encoded UL97 protein kinase. Subsequently, cellular enzymes, such as guanylate kinase (GMPK), catalyze the formation of the diphosphate and triphosphate metabolites. **Cyclopropavir** triphosphate then acts as a competitive inhibitor of the viral DNA polymerase (pUL54), leading to the termination of viral DNA chain elongation and the inhibition of viral replication.

Interestingly, **Cyclopropavir** also directly inhibits the kinase activity of pUL97. This inhibition can lead to unusual cell morphology in infected cultures, similar to that observed in the absence of UL97 kinase activity. The inhibition of pUL97 kinase by **Cyclopropavir** may also contribute to its antiviral efficacy by interfering with other viral processes regulated by this enzyme. Furthermore, this dual mechanism of action may contribute to its activity against some ganciclovir-resistant HCMV strains.



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Caption: Mechanism of action of **Cyclopropavir** against HCMV.

In Vitro Efficacy

Cyclopropavir has demonstrated potent and selective activity against HCMV in various in vitro assays. It is consistently more potent than ganciclovir, the current standard-of-care, against laboratory and clinical isolates of HCMV.

Compound	Virus Strain	Cell Line	EC50 (μM)	CC50 (μM)	Selective Index (CC50/EC50)	Reference
Cyclopropavir	AD169	HFF	0.36 ± 0.11	82 ± 16	~228	
Cyclopropavir	Towne	HFF	0.46	>100	>217	
Ganciclovir	AD169	HFF	4.1	272	~66	
Cidofovir	AD169	HFF	-	150	-	

EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. HFF (Human Foreskin Fibroblasts).

Cyclopropavir is also active against HCMV strains that are resistant to ganciclovir or foscarnet. Its efficacy against ganciclovir-resistant strains with mutations in the UL97 kinase is variable, depending on the specific mutation.

In Vivo Efficacy

The in vivo efficacy of **Cyclopropavir** has been evaluated in several animal models of CMV infection, demonstrating its potential for oral administration.

Animal Model	Virus	Treatment	Outcome	Reference
BALB/c Mice	Murine Cytomegalovirus (MCMV)	1-50 mg/kg/day (oral)	Reduced mortality and viral titers	
SCID Mice with Human Fetal Tissue Implants	HCMV	6.25-12.5 mg/kg/day (oral)	Reduced viral replication	
Immunosuppressed Syrian Hamsters	Human Adenovirus 6 (HAdV6)	10-30 mg/kg (oral)	Prevented mortality, mitigated pathology, and reduced viral replication	

These studies highlight the oral bioavailability and potent in vivo antiviral activity of **Cyclopropavir**. A prodrug of **Cyclopropavir**, 6-deoxycyclopropavir, has also been synthesized and shown to be as active as the parent compound when administered orally in animal models.

Pharmacokinetics

Preclinical pharmacokinetic studies have been conducted in rats and dogs, and Phase I clinical trials have been completed in healthy human volunteers.

Species	Route	Dose	Oral Bioavailability (%)	Key Findings	Reference
Rats	Oral	Single dose	22 - 46	Well tolerated up to 300 mg/kg	
Dogs	Oral	Single dose	70 - 91	MTD determined to be 100 mg/kg (female) and 300 mg/kg (male)	
Humans	Oral	100, 350, 750 mg daily for 7 days	-	Negligible dose accumulation; sublinear increase in plasma exposure with dose	

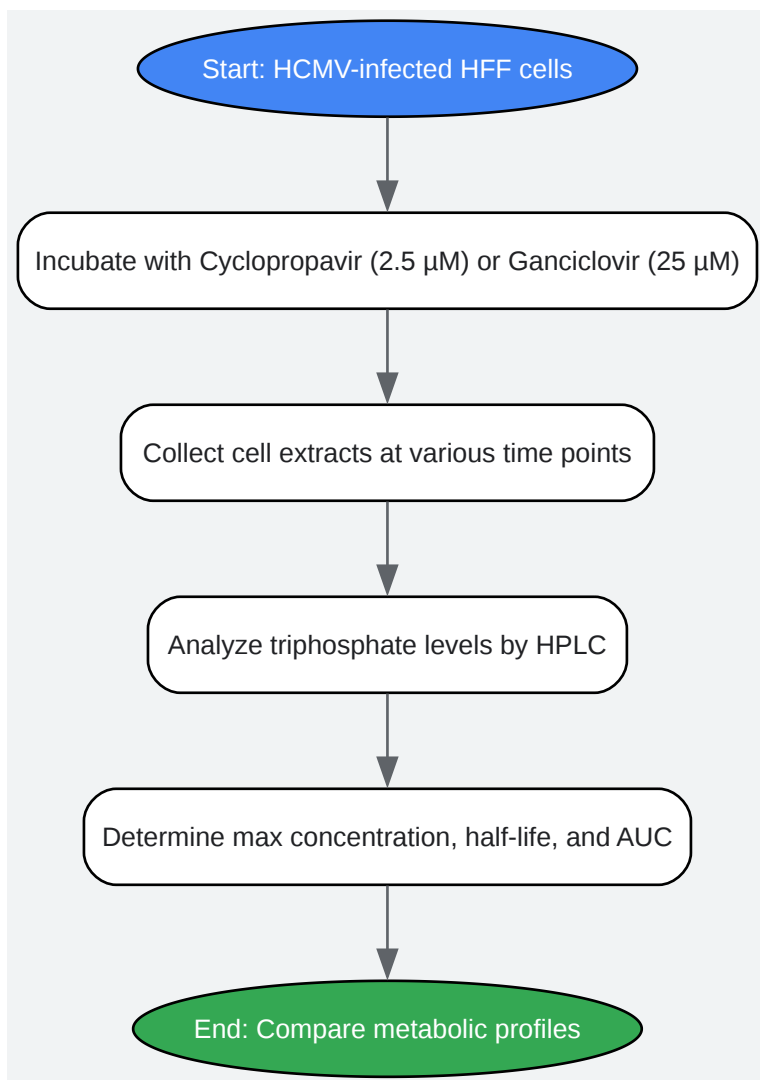
In a Phase Ib trial in healthy volunteers, daily oral doses up to 750 mg for 7 days were generally well-tolerated. Plasma concentrations sufficient to inhibit CMV in vitro were achieved with doses as low as 100 mg.

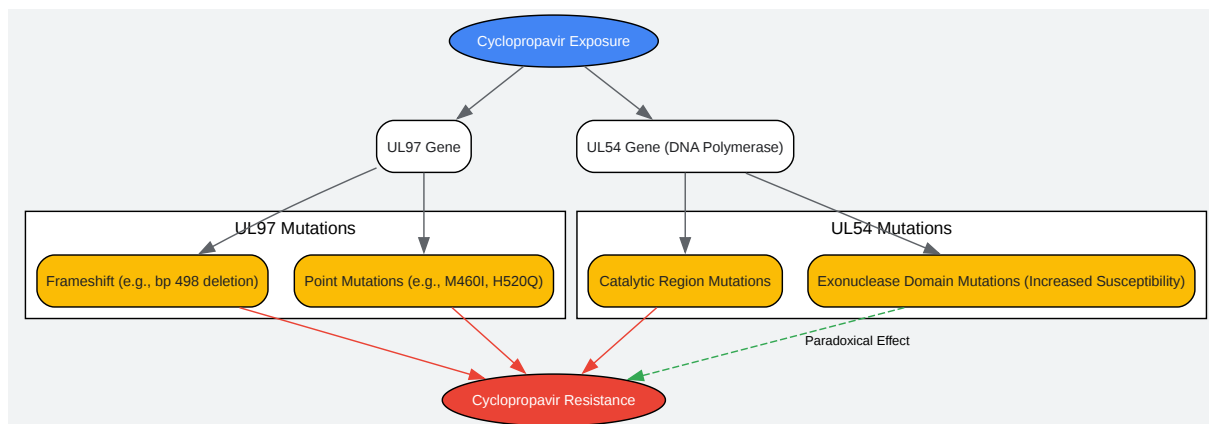
Metabolism and Intracellular Activation

The intracellular metabolism of **Cyclopropavir** is crucial for its antiviral activity. Studies have shown that in HCMV-infected cells, **Cyclopropavir** is more efficiently phosphorylated to its active triphosphate form compared to ganciclovir.

Parameter	Cyclopropavir (2.5 μ M)	Ganciclovir (25 μ M)	Reference
Max. Triphosphate Level (pmol/106 cells)	121 \pm 11	43.7 \pm 0.4	
Time to Max. Level (hours)	120	96	
Intracellular Half-life of Triphosphate (hours)	23.8 \pm 5.1	48.2 \pm 5.7	
Area Under the Curve (AUC) (pmol·h/106 cells)	8,680 \pm 930	4,520 \pm 420	

Despite having a shorter intracellular half-life, the total exposure of HCMV-infected cells to **Cyclopropavir**-triphosphate is approximately two-fold greater than that of ganciclovir-triphosphate at equivalently effective concentrations. This is attributed to the significantly more efficient initial monophosphorylation of **Cyclopropavir** by the viral pUL97 kinase, which is 45-fold more extensive than that of ganciclovir.





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